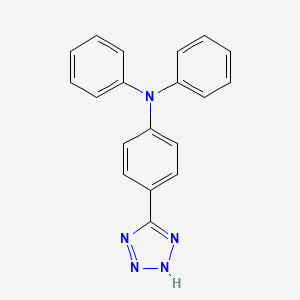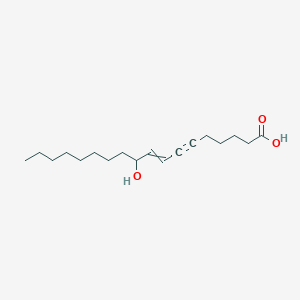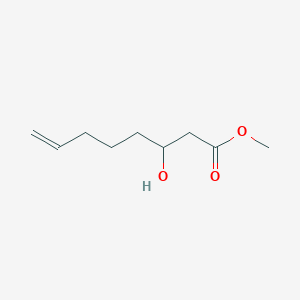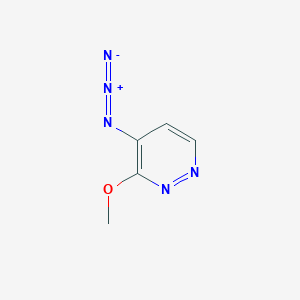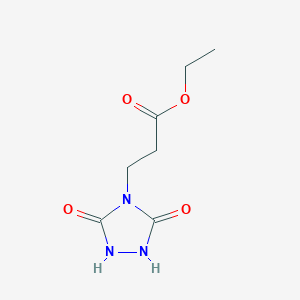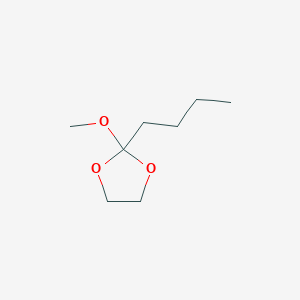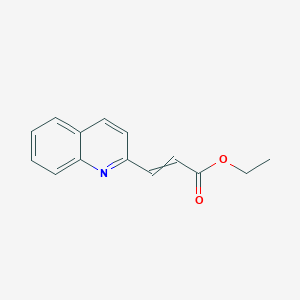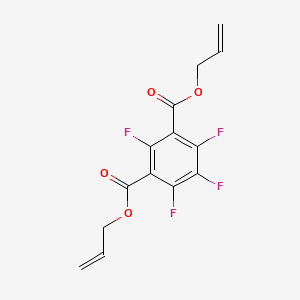
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. It consists of a benzene ring substituted with four fluorine atoms and two ester groups, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate typically involves the esterification of 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid with diprop-2-en-1-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Produces 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid.
Reduction: Yields diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarbinol.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mecanismo De Acción
The mechanism by which Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms on the benzene ring can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated benzene derivative used in organic synthesis.
Tetrafluorohydroquinone: Contains hydroxyl groups instead of ester groups, used in antioxidant applications.
1,4-Diiodotetrafluorobenzene: Used in halogen bonding studies and crystal engineering.
Uniqueness
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is unique due to its combination of fluorine atoms and ester groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo further functionalization.
Propiedades
Número CAS |
114645-82-8 |
|---|---|
Fórmula molecular |
C14H10F4O4 |
Peso molecular |
318.22 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H10F4O4/c1-3-5-21-13(19)7-9(15)8(14(20)22-6-4-2)11(17)12(18)10(7)16/h3-4H,1-2,5-6H2 |
Clave InChI |
NOPODQQHEWTJOP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=C(C(=C(C(=C1F)F)F)C(=O)OCC=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
